(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide
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Overview
Description
(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide is a chemical compound with a unique structure that includes a cyclopentylmethylene group and a sulfinamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide typically involves the reaction of cyclopentylmethylene with 2-methylpropane-2-sulfinamide under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.
Substitution: The compound can participate in substitution reactions where the cyclopentylmethylene group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets. The sulfinamide group can form strong interactions with enzymes or receptors, modulating their activity. The cyclopentylmethylene group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopentylmethylene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-(Cyclopentylmethylene)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
Uniqueness
(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H19NOS |
---|---|
Molecular Weight |
201.33 g/mol |
IUPAC Name |
(R)-N-(cyclopentylmethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-8-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3/t13-/m1/s1 |
InChI Key |
UCOGKZLKACTCDX-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1CCCC1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCCC1 |
Origin of Product |
United States |
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